molecular formula C18H10ClF3N2OS B3036776 5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole CAS No. 400079-22-3

5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole

Cat. No.: B3036776
CAS No.: 400079-22-3
M. Wt: 394.8 g/mol
InChI Key: QLTVZMIBTVQQLH-UHFFFAOYSA-N
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Description

The compound 5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole is a chemical entity that integrates a thienopyrrole core structure with diverse substituents, including a chlorine atom and a trifluoromethyl group. This compound is notable for its complex molecular architecture and the distinctive reactivity of its various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multistep organic synthesis pathways, initiating with the construction of the thienopyrrole core. Starting materials might include substituted thiophenes and appropriate pyrrole derivatives. Reactions such as halogenation, coupling reactions (for example, Suzuki or Heck coupling), and nucleophilic aromatic substitution are likely key steps.

Industrial Production Methods

For industrial production, process optimization for yield and purity is crucial. Using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can assist in monitoring reaction progress and purity. The scale-up process involves meticulous control of temperature, pressure, and pH conditions, and the utilization of automated reaction systems ensures consistency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: This compound can undergo oxidation reactions, particularly at the thienopyrrole moiety.

  • Reduction: Selective reduction can occur at the nitro groups if present on the pyridine ring.

  • Substitution: The presence of a chlorine atom and trifluoromethyl group suggests possibilities for nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions Used

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Sodium borohydride or hydrogen in the presence of a palladium catalyst can be employed.

  • Substitution: Reagents like nucleophiles (e.g., amines) or electrophiles (e.g., alkyl halides) are typical under varied pH conditions.

Major Products Formed from These Reactions

Products depend on the specific functional group being modified. For instance, oxidation might yield sulfoxides or sulfones, whereas substitution reactions could introduce new aromatic substituents.

Scientific Research Applications

Chemistry: This compound serves as a scaffold for developing novel materials with electrical conductivity or optoelectronic properties. Biology: Its biological activity may be explored for pharmaceutical applications, including as potential inhibitors for enzyme targets. Medicine: Investigations into its efficacy in treating diseases such as cancer or infectious diseases. Industry: Used as an intermediate in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets, which could include enzymes or receptor proteins. The unique substituents enable the formation of strong hydrogen bonds or hydrophobic interactions with target sites, modulating biological pathways.

Comparison with Similar Compounds

Comparing this compound with structurally related thienopyrroles and pyridyl oxyphenyl derivatives highlights its unique functional group combination.

Similar Compounds

  • 5-(3-chloro-4-{[5-methyl-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole

  • 5-(3-fluoro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole

Properties

IUPAC Name

5-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thieno[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N2OS/c19-14-7-13(24-9-11-5-6-26-16(11)10-24)2-3-15(14)25-17-4-1-12(8-23-17)18(20,21)22/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTVZMIBTVQQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C3C=CSC3=C2)Cl)OC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole
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5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole
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5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole
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5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole
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5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole
Reactant of Route 6
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5-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole

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